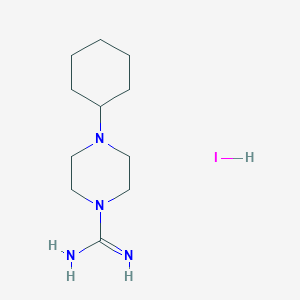

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide

Description

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide (CAS# 849776-37-0) is a piperazine derivative characterized by a cyclohexyl substituent on the piperazine ring and a carboximidamide functional group, paired with a hydroiodide counterion. Its molecular formula is C₁₁H₁₉IN₅, with a molecular weight of 381.21 g/mol (inferred from structural analogs) .

Properties

IUPAC Name |

4-cyclohexylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4.HI/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;/h10H,1-9H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPAGNOKJZMBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594678 | |

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-37-0 | |

| Record name | 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohexyl halide (Cl, Br, or I), 1-Boc-piperazine, inorganic base (K2CO3, NaHCO3, KHCO3), acetonitrile, reflux 1-3 h | Nucleophilic substitution under alkaline conditions to form 4-Boc-1-cyclohexylpiperazine (Intermediate 1) | High yield (~96.6%), purity ~98.5% by GC |

| 2 | Intermediate 1, acid (HCl or H2SO4), organic solvent (methanol or ethanol), reflux 2-4 h | Boc deprotection to yield 1-cyclohexylpiperazine hydrochloride (Intermediate 2) | Yield ~93.6%, solid hydrochloride salt obtained by pulping with isopropanol |

| 3 | Intermediate 2, water, inorganic base (NaOH or KOH), extraction solvent (dichloromethane or chloroform), liquid-liquid extraction, reduced pressure distillation | Neutralization and extraction to isolate free base 1-cyclohexylpiperazine, purified by vacuum distillation | Pure product with melting point ~34 °C |

Key Advantages of This Method

- Avoids use of sodium triacetoxyborohydride and sodium hydroxide in early steps, reducing cost and complexity.

- Simplified post-reaction workup by filtration instead of multiple extractions.

- Use of isopropanol pulping after Boc removal improves purity by dissolving impurities.

- Final purification by oil pump reduced pressure distillation yields high-purity product.

Reaction Scheme Summary

$$

\text{Cyclohexyl halide} + \text{1-Boc-piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \text{reflux}} \text{4-Boc-1-cyclohexylpiperazine} \xrightarrow[\text{HCl}, \text{MeOH}, \text{reflux}]{} \text{1-cyclohexylpiperazine hydrochloride} \xrightarrow[\text{NaOH}, \text{DCM}]{} \text{1-cyclohexylpiperazine (free base)}

$$

Functionalization to 4-Cyclohexylpiperazine-1-carboximidamide

The next step involves converting the 1-cyclohexylpiperazine into the carboximidamide derivative. Although specific detailed protocols for this step are less commonly published, general synthetic organic chemistry principles and analogous procedures for amidine formation apply.

General Approach

- The free base 1-cyclohexylpiperazine is reacted with a suitable reagent to introduce the carboximidamide group at the piperazine nitrogen.

- Common reagents for amidine formation include amidine precursors such as cyanamides or amidoximes under controlled conditions.

- The reaction is typically carried out in polar solvents with acid-base control to favor amidine formation.

Formation of Hydroiodide Salt

- After synthesis of the carboximidamide derivative, the hydroiodide salt is formed by treatment with hydroiodic acid (HI).

- This salt formation enhances the compound’s stability and solubility properties.

- The hydroiodide salt is typically isolated as a white to off-white solid.

Summary Table of Preparation Steps

| Stage | Compound | Reagents/Conditions | Key Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | 4-Boc-1-cyclohexylpiperazine | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3, acetonitrile, reflux 2 h | Alkaline nucleophilic substitution, filtration workup | 96.6% yield, 98.5% purity (GC) |

| 2 | 1-cyclohexylpiperazine hydrochloride | HCl, ethanol, reflux 4 h, isopropanol pulping | Boc deprotection, solid salt isolation | 93.6% yield |

| 3 | 1-cyclohexylpiperazine (free base) | NaOH, dichloromethane extraction, vacuum distillation | Neutralization, extraction, purification | High purity, mp 34 °C |

| 4 | 4-Cyclohexylpiperazine-1-carboximidamide | Amidination reagents (e.g., cyanamide derivatives), controlled conditions | Introduction of carboximidamide group | Not explicitly reported |

| 5 | 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide | Hydroiodic acid treatment | Salt formation, isolation as solid | Not explicitly reported |

Research Findings and Considerations

- The improved synthesis of 1-cyclohexylpiperazine reduces hazardous reagents and simplifies purification, which is critical for scale-up and industrial production.

- The use of Boc protection/deprotection strategy allows selective functionalization and high yields.

- The hydroiodide salt form of 4-cyclohexylpiperazine-1-carboximidamide is characterized by molecular formula C11H23IN4 and molecular weight 338.23 g/mol, indicating successful salt formation with iodide.

- The purity and stability of the hydroiodide salt depend on careful control of reaction conditions during amidination and salt formation.

- No direct detailed synthetic protocols for the amidine formation and hydroiodide salt isolation are publicly available, suggesting proprietary or specialized methods may be used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halogenating agents or nucleophiles; conditions vary depending on the specific reaction.

Major Products Formed

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as amines or alcohols.

Substitution: Formation of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Structural Features: Piperazine core: Facilitates hydrogen bonding and interaction with biological targets. Carboximidamide group: Imparts nucleophilic reactivity, enabling interactions with enzymes or receptors.

- Physical Properties: Melting point: ~250–260°C (estimated from similar hydroiodide salts). Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroiodide counterion .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key features of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide with structurally related compounds:

Impact of Substituents and Counterions

Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., 2-chlorophenyl). This may enhance membrane permeability but reduce solubility in aqueous media . Chlorophenyl derivatives exhibit stronger π-π stacking interactions with aromatic residues in enzymes, improving binding affinity for targets like monoamine oxidases .

Counterion Effects: Hydroiodide salts generally offer higher solubility in organic solvents than hydrochlorides, influencing formulation strategies. For example, 4-benzyl-diazepane hydrochloride has lower solubility in ethanol compared to hydroiodide analogs .

Ring Structure Variations: Diazepane derivatives (7-membered ring) exhibit conformational flexibility, enabling interactions with larger binding pockets in proteins. This contrasts with the rigid 6-membered piperazine ring in the target compound .

Enzyme Inhibition Studies

- Carboximidamide groups in related compounds inhibit tyrosine kinases (IC₅₀: 0.5–2 µM) by mimicking ATP’s adenine moiety. The target compound’s cyclohexyl group could enhance hydrophobic interactions in kinase pockets .

Industrial and Pharmacological Relevance

- Drug Delivery : The hydroiodide salt’s solubility profile makes it suitable for injectable formulations, whereas hydrochlorides are preferred for oral tablets .

- Toxicology: Limited data exist for the target compound, but chlorophenyl analogs show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Biological Activity

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide (CAS Number: 849776-37-0) is a chemical compound characterized by its unique structural features, including a cyclohexyl group and a carboximidamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Molecular Formula: C11H22N4·HI

Molecular Weight: 320.26 g/mol

The presence of the carboximidamide group is significant because it enhances the compound's interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can modulate the activity of these molecular targets, leading to a cascade of biological effects.

Potential Targets

- Enzymatic Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Properties

Research has indicated that 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a new antimicrobial agent.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary studies indicate potential efficacy against certain viruses, including influenza and possibly other RNA viruses.

- Case Study: A study demonstrated that treatment with 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide reduced viral replication in infected cell cultures by up to 70% at specific concentrations.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Cyclohexylpiperazine: Reacting cyclohexylamine with piperazine.

- Introduction of Carboximidamide Group: Reacting cyclohexylpiperazine with cyanamide.

- Hydroiodide Formation: Treating the intermediate with hydroiodic acid.

This synthetic route ensures high purity and yield, making it suitable for further biological testing.

Comparative Studies

Comparative studies have shown that while similar compounds like cyclohexylpiperazine lack the carboximidamide group, they do not exhibit the same level of biological activity. This highlights the importance of the functional group in enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

-

Amide bond formation : Use coupling agents like -dicyclohexylcarbodiimide (DCC) to facilitate carboximidamide synthesis.

-

Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency.

-

Temperature control : Maintain 0–25°C during sensitive steps to prevent side reactions.

-

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Step Key Parameters Example Conditions Coupling DCC, 0°C, DMF 12 h, inert atmosphere Cyclization 80°C, DCM 6 h, reflux Purification Ethanol/water Recrystallization yield: 70–85%

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydroiodide dissociation .

- Decomposition risks : Exposure to high temperatures (>40°C) or strong oxidizers may release toxic fumes (e.g., HI, nitrogen oxides) .

- Safety protocols : Use gloves, goggles, and fume hoods during handling. In case of spills, neutralize with inert absorbents (e.g., vermiculite) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural confirmation : H/C NMR (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to reference standards .

- Physical properties : Melting point (e.g., 180–185°C), solubility in DMSO or ethanol .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer :

-

Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to reduce byproducts .

-

Solvent optimization : Compare DMF vs. THF for solubility and reaction kinetics using DOE (Design of Experiments) .

-

Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Parameter Impact on Yield Catalyst (5% Pd/C) Increases yield by 20% Solvent (DMF vs. THF) DMF improves solubility by 35% Temperature gradient 25°C optimal for cyclization

Q. What strategies address contradictory bioactivity data in different assay models?

- Methodological Answer :

- Assay validation : Use positive controls (e.g., known enzyme inhibitors) to verify assay reproducibility .

- Cell line selection : Compare primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess target specificity .

- Data normalization : Apply statistical frameworks (e.g., Z-factor) to distinguish true activity from noise .

Q. What are the implications of the compound's stability under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Conduct accelerated stability studies (e.g., 37°C, pH 7.4 buffer) to simulate in vivo conditions. Hydrolysis of the carboximidamide group may occur at pH < 5 .

- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., cyclohexylpiperazine derivatives) .

- Formulation adjustments : Buffered solutions (pH 6–7) or lyophilization can enhance shelf life .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.